1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
Description
1-Benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound featuring a benzyl group at the N1-position, a benzyloxy substituent at C3, and a thiazol-2-yl carboxamide moiety at C2. This structure integrates aromatic and heterocyclic components, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
1-benzyl-3-phenylmethoxy-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19(23-21-22-11-12-28-21)18-14-25(13-16-7-3-1-4-8-16)24-20(18)27-15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHOAGJYYBDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation of the pyrazole core can be performed using benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzyloxy Group: This step involves the reaction of the benzylated pyrazole with benzyl alcohol in the presence of a suitable catalyst.
Incorporation of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Chemical Reactions of Pyrazole Derivatives
Pyrazole derivatives can participate in various chemical reactions due to their aromatic heterocyclic nature. These include:
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Electrophilic Substitution : Preferentially occurs at position 4 of the pyrazole ring .
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Nucleophilic Substitution : Typically occurs at positions 3 and 5 .
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Cycloaddition Reactions : Pyrazoles can participate in dipolar cycloadditions to form more complex heterocycles .
Potential Chemical Reactions of 1-Benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
Given its structure, this compound could undergo reactions such as:
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Hydrolysis : The carboxamide group could be hydrolyzed to form a carboxylic acid.
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Alkylation/Dealkylation : The benzyl and benzyloxy groups might undergo dealkylation reactions under certain conditions.
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Thiazole Ring Reactions : The thiazol-2-yl group could participate in reactions typical for thiazoles, such as nucleophilic substitution at the 2-position.
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . The presence of a thiazole ring, known for its biological activity, could enhance these properties.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Carboxylic Acid Derivative |
| Dealkylation | Strong Acid or Base | Dealkylated Derivative |
| Thiazole Ring Substitution | Nucleophilic Reagents | Substituted Thiazole Derivative |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide, as promising anticancer agents. Research indicates that compounds containing the 1H-pyrazole structure exhibit significant antiproliferative activity against various cancer cell lines.
Key Findings:
- In vitro Studies: Compounds similar to this compound showed inhibition of growth in lung, breast (MDA-MB-231), and liver (HepG2) cancer cells .
- Mechanism of Action: The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Pyrazole derivatives have shown effectiveness against various viral infections.
Research Insights:
- Studies have reported that pyrazole compounds can inhibit the replication of viruses such as HIV and measles virus .
- The structure-activity relationship (SAR) analyses indicate that modifications in the pyrazole scaffold can enhance antiviral potency .
Antibacterial and Antiparasitic Effects
In addition to its anticancer and antiviral properties, there is emerging evidence supporting the antibacterial and antiparasitic activities of pyrazole derivatives.
Findings:
- Certain analogs have demonstrated effectiveness against drug-resistant strains of bacteria and parasites .
- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for parasite survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound.
| Modification | Effect on Activity |
|---|---|
| Substitution at N-position | Increased anticancer potency |
| Benzyloxy group presence | Enhanced solubility and bioavailability |
| Thiazole ring incorporation | Improved interaction with biological targets |
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural and functional properties can be contextualized by comparing it to analogs with modifications in the pyrazole core, substituents, or heterocyclic attachments. Below is a detailed analysis:
Core Pyrazole Modifications
- N-(Furan-2-ylmethyl) Analog : Replacing the thiazol-2-yl group with a furan-2-ylmethyl substituent (as in 1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide) reduces electron-withdrawing effects due to the absence of sulfur and nitrogen in the heterocycle. This alteration may decrease binding affinity to targets requiring polar interactions .
- N-(Benzothiazol-2-yl) Derivatives : Compounds like N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide () share the benzothiazole carboxamide motif but incorporate additional fused rings, enhancing π-π stacking and antimicrobial activity .
Substituent Variations
- Benzyloxy vs. Alkoxy Groups : The benzyloxy group at C3 provides steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may improve membrane permeability but reduce solubility, as observed in benzothiazole derivatives ().
- Thiazol-2-yl vs.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The compound’s modular structure allows for strategic substitutions, as demonstrated in benzothiazole-triazole hybrids () and pyrazole-Schiff base derivatives ().
- Pharmacological Gaps : While thiazole-containing analogs show promise in antimicrobial contexts (), the target compound requires empirical validation of its bioactivity profile .
Biological Activity
1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with benzyl and benzyloxy groups, as well as a thiazole moiety. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
- Benzylation : The pyrazole is then benzylated using benzyl bromide in the presence of a base.
- Benzyloxy Group Introduction : This is accomplished by reacting the benzylated pyrazole with benzyl alcohol under acidic conditions.
- Thiazole Incorporation : A nucleophilic substitution using thiazol-2-ylmethyl chloride attaches the thiazole group to the pyrazole structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, which suggests potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds with similar structures have been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis and modulating key signaling pathways such as the MAPK pathway.
Table 1: Summary of Anticancer Activity Findings
| Compound Structure | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Pyrazole 1 | A549 (Lung) | 0.26 | MEK Inhibition |
| Similar Pyrazole 2 | HeLa (Cervical) | 0.91 | Apoptosis Induction |
| Similar Pyrazole 3 | MCF7 (Breast) | 0.35 | Cell Cycle Arrest |
Antiviral Activity
Recent studies have highlighted the potential antiviral effects of pyrazole derivatives against viruses such as HIV and herpes simplex virus type 1 (HSV-1). For instance, certain derivatives demonstrated significant inhibition of viral replication in cell-based assays.
Table 2: Antiviral Efficacy
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or viral replication.
- Receptor Interaction : It could modulate receptor activity linked to cell growth and survival pathways.
Case Studies
One notable case study involved the evaluation of a series of pyrazole derivatives, including the compound , for their anticancer properties. The study found that these compounds could effectively reduce tumor growth in xenograft models, highlighting their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide?
The compound is synthesized via multi-step organic reactions, including:
- Amide coupling : Reaction of pyrazole-4-carboxylic acid derivatives with thiazol-2-amine using coupling agents like EDCI/HOBt .
- Benzyl protection : Introduction of benzyl/benzyloxy groups via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 column, 98-99% purity) .
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for benzyl (δ 4.8–5.2 ppm), thiazole (δ 7.2–8.1 ppm), and pyrazole (δ 6.5–7.5 ppm) protons .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 430.15 [M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase methods .
Q. How to resolve conflicting NMR data for regiochemical assignments?
- Use 2D NMR (COSY, HSQC) to correlate proton-carbon connectivity, particularly for distinguishing benzyloxy and pyrazole substituents .
- Compare experimental data with computational predictions (DFT-based NMR simulations) .
Advanced Research Questions
Q. What strategies optimize synthetic yield and regioselectivity?
- Catalyst screening : Copper(I) iodide and (S)-proline enhance coupling efficiency in thiazole functionalization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in benzylation .
- Temperature control : Reflux (80–110°C) for cyclization; room temperature for acid-sensitive steps .
Q. How to analyze structure-activity relationships (SAR) for biological activity?
- Analog synthesis : Modify benzyl/thiazole substituents (e.g., electron-withdrawing groups on thiazole enhance target binding) .
- Biological assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) and compare with structurally similar compounds (e.g., thiazolidinone derivatives) .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinase active sites). Docking poses highlight key hydrogen bonds between the carboxamide group and catalytic residues .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. How to address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO stocks (<0.1% final concentration) with aqueous buffers (PBS, pH 7.4) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
Q. What methods identify degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base).
- LC-MS/MS : Identify degradants (e.g., benzyl alcohol from hydrolysis) via fragmentation patterns .
Methodological Challenges and Solutions
Q. How to validate synthetic scalability from milligram to gram scale?
Q. What analytical techniques differentiate enantiomers in chiral analogs?
Q. How to reconcile contradictory biological activity data across studies?
- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical models (ANOVA) .
Emerging Research Directions
Q. Can hybrid analogs combining pyrazole-thiazole motifs improve pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
